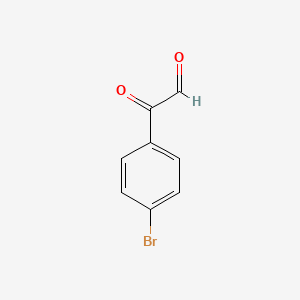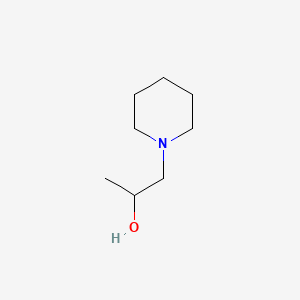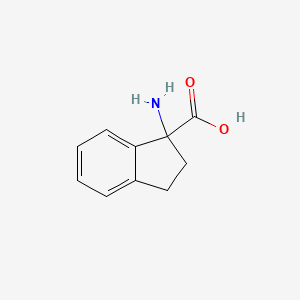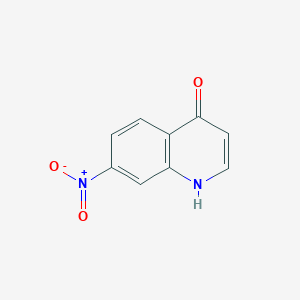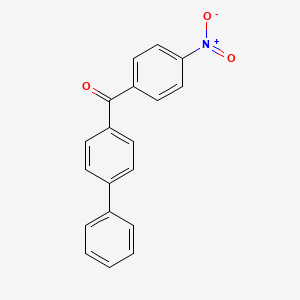
(4-Nitrophenyl)-(4-phenylphenyl)methanone
Overview
Description
(4-Nitrophenyl)-(4-phenylphenyl)methanone is an organic compound with potential applications in various chemical reactions due to its unique structural features. It is characterized by the presence of a nitro group and a benzophenone moiety, contributing to its distinctive chemical and physical properties.
Synthesis Analysis
The synthesis of this compound involves strategic functionalization of the phenyl ring. Belyaeva et al. (2018) reported a one-step synthesis through the double C2/C3 functionalization of the pyridine ring of a quinoline molecule by the action of p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide (Belyaeva, K., Nikitina, L., Afonin, A., & Trofimov, B., 2018).
Molecular Structure Analysis
The molecular structure of derivatives similar to this compound reveals complex interactions and conformations. Borbulevych (2007) described the molecular structure of a related compound, highlighting the distorted conformations and intramolecular interactions that influence the overall structural stability (Borbulevych, O., 2007).
Chemical Reactions and Properties
Chemical reactions involving this compound are influenced by its nitro and phenyl groups. The presence of these groups allows for solvatochromic behavior, as demonstrated by Nandi et al. (2012), who explored the solvatochromism of nitro-substituted compounds and their use as probes for solvation in solvent mixtures (Nandi, L. G., et al., 2012).
Scientific Research Applications
Synthesis and Chemistry
- Simultaneous Double C2/C3 Functionalization of Quinoline : This compound is synthesized by functionalizing the pyridine ring of quinoline molecule with p-nitrobenzoyl(phenyl)acetylene (Belyaeva et al., 2018).
- Synthesis of Chalcone Epoxides Derivatives : It plays a role in the formation of chalcone epoxides, contributing to the study of molecular interactions and crystallography (Obregón-Mendoza et al., 2014).
Antimicrobial and Antiviral Activity
- Antimicrobial and Antiviral Evaluation : Compounds related to (4-Nitrophenyl)-(4-phenylphenyl)methanone have been evaluated for their antimicrobial and antiviral potential, particularly against Aspergillus niger and Candida albicans, as well as vaccinia virus and Coxsackie virus B4 (Sharma et al., 2009).
Pharmaceutical Applications
- Anticancer Potential : A related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, exhibits significant anticancer potential by inducing apoptosis and arresting cancer cells in the G2/M phase (Magalhães et al., 2013).
- Polymer Synthesis for Advanced Technologies : It contributes to the synthesis of novel poly(keto ether ether amide)s, with applications in materials science due to their enhanced solubility and thermal stability (Sabbaghian et al., 2015).
Electrochemical and Electrochromic Properties
- Electrochromic Materials Research : It is used in the synthesis of new electrochromic materials, demonstrating significant potential in applications like smart windows and displays (Hu et al., 2013).
Molecular Docking and Drug Design
- Molecular Docking for Antibacterial Activity : It has been the subject of molecular docking studies to understand its antibacterial activity, demonstrating the compound's relevance in the field of drug design (Shahana & Yardily, 2020).
properties
IUPAC Name |
(4-nitrophenyl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-19(17-10-12-18(13-11-17)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLGUMVBFSDYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285877 | |
| Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6317-76-6 | |
| Record name | MLS000737074 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


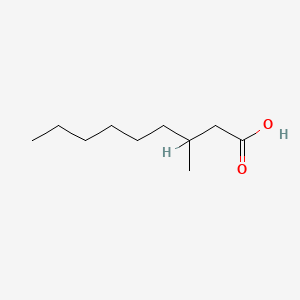
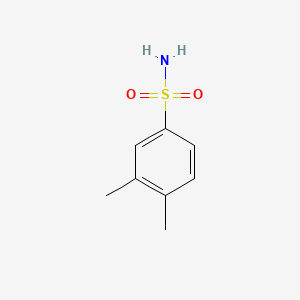
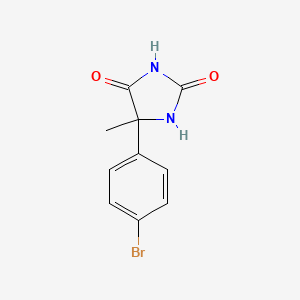

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)
![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)

